Cas no 1698403-23-4 (2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid)

2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid 化学的及び物理的性質
名前と識別子
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- 2,2-difluoro-2-(3-methoxypyridin-2-yl)acetic acid
- EN300-1138262
- G73959
- 2,2-difluoro-2-(3-methoxypyridin-2-yl)aceticacid
- 1698403-23-4
- 2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid
-
- インチ: 1S/C8H7F2NO3/c1-14-5-3-2-4-11-6(5)8(9,10)7(12)13/h2-4H,1H3,(H,12,13)
- InChIKey: NKYKIORINXXZON-UHFFFAOYSA-N
- SMILES: FC(C(=O)O)(C1C(=CC=CN=1)OC)F
計算された属性
- 精确分子量: 203.03939941g/mol
- 同位素质量: 203.03939941g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 223
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.1
- トポロジー分子極性表面積: 59.4
2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D889256-100mg |
2,2-difluoro-2-(3-methoxypyridin-2-yl)acetic acid |
1698403-23-4 | 99% | 100mg |
¥525.00 | 2022-10-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D889256-1g |
2,2-difluoro-2-(3-methoxypyridin-2-yl)acetic acid |
1698403-23-4 | 99% | 1g |
¥1,320.00 | 2022-10-10 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D305154-1g |
2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid |
1698403-23-4 | 99% | 1g |
¥1293.90 | 2023-09-03 | |
Enamine | EN300-1138262-0.5g |
2,2-difluoro-2-(3-methoxypyridin-2-yl)acetic acid |
1698403-23-4 | 95% | 0.5g |
$835.0 | 2023-10-26 | |
Aaron | AR01LRUX-1g |
2,2-difluoro-2-(3-methoxypyridin-2-yl)acetic acid |
1698403-23-4 | 98% | 1g |
$178.00 | 2023-12-15 | |
Enamine | EN300-1138262-1g |
2,2-difluoro-2-(3-methoxypyridin-2-yl)acetic acid |
1698403-23-4 | 95% | 1g |
$1070.0 | 2023-10-26 | |
1PlusChem | 1P01LRML-1g |
2,2-difluoro-2-(3-methoxypyridin-2-yl)acetic acid |
1698403-23-4 | 99% | 1g |
$209.00 | 2024-06-19 | |
Aaron | AR01LRUX-100mg |
2,2-difluoro-2-(3-methoxypyridin-2-yl)acetic acid |
1698403-23-4 | 97% | 100mg |
$71.00 | 2025-02-12 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X86455-100mg |
2,2-difluoro-2-(3-methoxypyridin-2-yl)acetic acid |
1698403-23-4 | 99% | 100mg |
¥428.0 | 2023-09-05 | |
Enamine | EN300-1138262-10.0g |
2,2-difluoro-2-(3-methoxypyridin-2-yl)acetic acid |
1698403-23-4 | 95% | 10g |
$4606.0 | 2023-06-09 |
2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid 関連文献
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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3. Back matter
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acidに関する追加情報
Professional Introduction to 2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid (CAS No. 1698403-23-4)
2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid, with the CAS number 1698403-23-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound features a unique structural motif combining a difluoromethyl group with a methoxypyridine moiety, making it a versatile intermediate in the development of novel therapeutic agents. The presence of both fluorine atoms and an acetic acid side chain imparts distinct electronic and steric properties, which are highly valuable for modulating biological activity.
The significance of this compound lies in its potential applications as a building block for drug discovery. Fluorinated compounds are widely recognized for their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles in comparison to their non-fluorinated counterparts. The methoxypyridine group, on the other hand, is a common pharmacophore found in many bioactive molecules, contributing to interactions with biological targets such as enzymes and receptors. The combination of these features makes 2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been a surge in research focused on developing new methodologies for incorporating fluorine atoms into drug candidates. The utility of fluorine in medicinal chemistry stems from its ability to influence both the physical properties of molecules and their interactions with biological systems. For instance, fluorine atoms can increase lipophilicity, reduce susceptibility to metabolic degradation, and enhance binding to target proteins. The acetic acid moiety in this compound also provides a reactive site for further functionalization, allowing chemists to design more complex derivatives with tailored properties.
One of the most compelling aspects of 2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid is its potential role in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in numerous cellular processes, and dysregulation of kinase activity is implicated in various diseases, particularly cancer. By leveraging the structural features of this compound, researchers have been able to develop novel inhibitors that exhibit high selectivity and potency against specific kinases. For example, recent studies have demonstrated the efficacy of fluorinated pyridine derivatives in inhibiting tyrosine kinases, which are key targets in oncology therapy.
The methoxypyridine group in particular has been extensively studied for its ability to enhance binding interactions with biological targets. This moiety can form hydrogen bonds and engage in π-stacking interactions, thereby improving the affinity of drug candidates for their receptors. Additionally, the presence of both fluorine atoms can lead to significant changes in electronic distribution within the molecule, further optimizing interactions with biological targets. These characteristics make 2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid an attractive scaffold for designing next-generation therapeutics.
Advances in synthetic chemistry have also contributed to the growing interest in this compound. Modern methodologies allow for efficient and scalable preparation of complex fluorinated molecules, enabling researchers to explore more intricate derivatives. Techniques such as palladium-catalyzed cross-coupling reactions and fluorochemical transformations have made it possible to introduce fluorine atoms into organic frameworks with high precision. These advancements have opened up new avenues for drug discovery and have underscored the importance of compounds like 2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid.
In conclusion, 2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid represents a significant advancement in pharmaceutical chemistry due to its unique structural features and versatile applications. Its combination of difluoromethyl and methoxypyridine groups provides a rich platform for developing novel therapeutic agents with improved pharmacological properties. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of next-generation drugs.
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